4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole
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Overview
Description
4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole is a complex organic compound that features a thiazolidine ring, a sulfonyl group, and an oxazole ring. These structural elements confer unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with thiazolidine-2-thione, followed by sulfonylation with sulfonyl chloride and subsequent cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance efficiency and scalability. Green chemistry principles, including the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous solvents.
Substitution: Halogens, alkylating agents; usually under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity, while the oxazole ring contributes to its stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: Known for their anticancer and antimicrobial activities.
Sulfonyl-containing compounds: Widely used in pharmaceuticals for their enhanced binding properties.
Oxazole derivatives: Noted for their stability and diverse biological activities.
Uniqueness
4-(4-((2-(3-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)phenyl)-2-methyloxazole is unique due to its combined structural features, which confer a broad spectrum of chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
4-[4-[[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]sulfonyl]phenyl]-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-21-19(13-26-14)15-6-8-18(9-7-15)28(23,24)22-10-11-27-20(22)16-4-3-5-17(12-16)25-2/h3-9,12-13,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQIEVGXHIMOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCSC3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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